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Compound of Interest

Compound Name: Quisinostat dihydrochloride

Cat. No.: B15563975 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on interpreting histone acetylation levels following

treatment with Quisinostat dihydrochloride. Here you will find troubleshooting guides and

frequently asked questions (FAQs) in a user-friendly question-and-answer format to address

specific experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What is Quisinostat dihydrochloride and how does it affect histone acetylation?

Quisinostat dihydrochloride is a potent, orally bioavailable, second-generation pan-histone

deacetylase (HDAC) inhibitor. It targets a broad range of HDAC enzymes, specifically class I

and II HDACs. HDACs are responsible for removing acetyl groups from lysine residues on

histone tails. By inhibiting HDACs, Quisinostat leads to an accumulation of acetylated histones

(hyperacetylation), particularly on histone H3 and H4. This increase in acetylation neutralizes

the positive charge of histones, weakening their interaction with negatively charged DNA. The

result is a more relaxed chromatin structure, which allows for greater access of transcription

factors to DNA, leading to altered gene expression.

Q2: What are the expected outcomes on histone acetylation after treating cells with

Quisinostat?
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Treatment with Quisinostat is expected to cause a dose-dependent increase in the acetylation

of histones H3 and H4. This can be observed as early as a few hours after treatment and can

be sustained for over 24 hours. The specific lysine residues on the histone tails that are

affected may vary depending on the cell type and experimental conditions. In addition to

histones, Quisinostat can also increase the acetylation of non-histone proteins like α-tubulin.

Q3: How can I quantify the changes in histone acetylation?

Changes in histone acetylation can be quantified using several methods, including:

Western Blotting: This is a common technique to measure the global changes in specific

histone acetylation marks (e.g., acetyl-H3, acetyl-H4). Band intensities can be quantified

using densitometry and normalized to a loading control like total histone H3 or β-actin.

Immunofluorescence: This method allows for the visualization and quantification of histone

acetylation within individual cells. The fluorescence intensity of acetylated histones can be

measured and compared between treated and untreated samples.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based kits are available for the

quantitative measurement of specific histone modifications from cell lysates.

Mass Spectrometry: This technique provides a highly sensitive and comprehensive analysis

of various histone modifications, including the identification and quantification of specific

acetylated lysine residues.

Chromatin Immunoprecipitation (ChIP): ChIP followed by qPCR or sequencing (ChIP-seq)

can be used to determine the specific genomic regions where histone acetylation is altered.

Q4: What is a typical effective concentration range for Quisinostat in cell culture experiments?

Quisinostat is a highly potent HDAC inhibitor, with IC50 values in the nanomolar range for

inhibiting HDAC enzymes. In cell-based assays, it has been shown to induce histone

acetylation and inhibit cell proliferation at concentrations ranging from low nanomolar to

micromolar, depending on the cell line and duration of treatment. A dose-response experiment

is always recommended to determine the optimal concentration for your specific cell line and

experimental endpoint.
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Quantitative Data Summary
The following tables summarize the quantitative effects of Quisinostat on histone acetylation

and cell proliferation from various studies.

Table 1: In Vitro Efficacy of Quisinostat on Cell Proliferation

Cell Line Panel Median Relative IC50 (nM)
Range of Relative IC50
(nM)

Pediatric Preclinical Testing

Program (PPTP)
2.2 <1 to 19

Acute Lymphoblastic Leukemia

(ALL)
1.9 Not Reported

Rhabdomyosarcoma 5.1 Not Reported

Neuroblastoma 6.8 Not Reported

Data adapted from a study on the preclinical testing of Quisinostat.

Table 2: Pharmacodynamic Effects of Quisinostat on Histone H3 Acetylation in a Phase I

Clinical Trial

Tissue Effect Method of Analysis

Hair follicles
Increased acetylated histone

H3
Immunofluorescence

Skin biopsies
Increased acetylated histone

H3
Immunohistochemistry

Tumor biopsies
Increased acetylated histone

H3
Immunohistochemistry

Peripheral blood mononuclear

cells

Increased acetylated histone

H3
Not Specified
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Data from a first-in-human phase I study of Quisinostat in patients with advanced solid tumors.

A linear correlation was observed between the dose of Quisinostat and the fold change in

histone H3 acetylation in hair follicles.

Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Acetylation
This protocol outlines the steps for detecting changes in histone acetylation in cells treated with

Quisinostat using Western blotting.

Materials:

Cell culture reagents

Quisinostat dihydrochloride

Phosphate-buffered saline (PBS)

Histone extraction buffer (e.g., TEB: Triton Extraction Buffer)

0.2 N Hydrochloric acid (HCl) or 0.4 N Sulfuric acid (H₂SO₄)

Tris-HCl, pH 8.0

Protein assay kit (e.g., BCA)

Laemmli sample buffer

SDS-PAGE gels (e.g., 15%)

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone

H3)

HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach

overnight. Treat the cells with various concentrations of Quisinostat and a vehicle control

(e.g., DMSO) for the desired time (e.g., 24 hours).

Histone Extraction (Acid Extraction Method):

Wash cells twice with ice-cold PBS.

Lyse the cells by adding Triton Extraction Buffer (TEB) and incubating on a rotator for 10

minutes at 4°C.

Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

Wash the nuclear pellet with TEB and centrifuge again.

Resuspend the pellet in 0.2 N HCl or 0.4 N H₂SO₄ and rotate overnight at 4°C to extract

histones.

Centrifuge at 6,500 x g for 10 minutes at 4°C.

Collect the supernatant containing the histones and neutralize the acid with Tris-HCl (pH

8.0).

Protein Quantification: Determine the protein concentration of the histone extracts using a

BCA or Bradford assay.

SDS-PAGE and Western Blotting:

Prepare protein samples by mixing equal amounts of histone extract with Laemmli sample

buffer and boiling for 5 minutes.
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Load equal amounts of protein per lane onto a high-percentage (e.g., 15%) SDS-PAGE

gel.

Perform electrophoresis to separate the proteins.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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